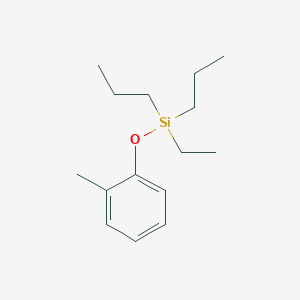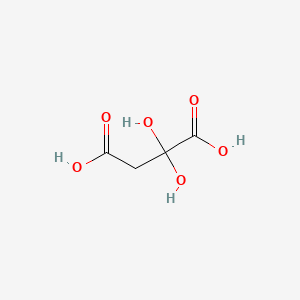
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal is an organic compound with a unique structure that includes a cyclopentene ring substituted with two methyl groups and an enal (alkenal) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal typically involves the reaction of 4,4-dimethylcyclopent-1-en-1-yl derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of crotonic acid isopropyl ester as a starting material, which undergoes cyclization and subsequent functional group transformations to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The enal group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enal group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the enal group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against certain cell lines.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal involves its interaction with cellular components, leading to various biochemical effects. The compound’s α,β-unsaturated carbonyl group is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially disrupting their function and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 2,3-dimethyl-: Similar structure but lacks the enal group.
1-(5,5-Dimethyl-1-cyclopenten-1-yl)-2-propen-1-ol: Similar cyclopentene ring but with an alcohol group instead of an enal.
Uniqueness
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal is unique due to its combination of a cyclopentene ring with two methyl groups and an enal functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
61013-63-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-(4,4-dimethylcyclopenten-1-yl)prop-2-enal |
InChI |
InChI=1S/C10H14O/c1-10(2)6-5-9(8-10)4-3-7-11/h3-5,7H,6,8H2,1-2H3 |
InChI Key |
RZXOZSCFJXPNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C1)C=CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)


![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)


![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)

